molecular formula C9H12N2O B13336745 4,6-Dimethyl-2-(methylamino)nicotinaldehyde

4,6-Dimethyl-2-(methylamino)nicotinaldehyde

Cat. No.: B13336745
M. Wt: 164.20 g/mol
InChI Key: GVWKPRMXPGPENS-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(methylamino)nicotinaldehyde is a chemical compound with the molecular formula C9H11N3O It is a derivative of nicotinaldehyde, characterized by the presence of two methyl groups at positions 4 and 6, and a methylamino group at position 2 on the nicotinaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(methylamino)nicotinaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dimethyl-2-nitropyridine.

    Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Formylation: The amino group is then formylated to introduce the aldehyde functionality, often using formic acid or formamide under acidic conditions.

    Methylation: Finally, the amino group is methylated using methyl iodide or dimethyl sulfate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(methylamino)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

    Oxidation: 4,6-Dimethyl-2-(methylamino)nicotinic acid.

    Reduction: 4,6-Dimethyl-2-(methylamino)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Dimethyl-2-(methylamino)nicotinaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(methylamino)nicotinaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-(methylamino)nicotinonitrile: Similar structure but with a nitrile group instead of an aldehyde.

    4,6-Dimethyl-2-(methylamino)pyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

Uniqueness

4,6-Dimethyl-2-(methylamino)nicotinaldehyde is unique due to the presence of both an aldehyde and a methylamino group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

4,6-dimethyl-2-(methylamino)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H12N2O/c1-6-4-7(2)11-9(10-3)8(6)5-12/h4-5H,1-3H3,(H,10,11)

InChI Key

GVWKPRMXPGPENS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C=O)NC)C

Origin of Product

United States

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